4-Octyl-1,1':4',1''-terphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-octyl-4-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30/c1-2-3-4-5-6-8-11-22-14-16-24(17-15-22)26-20-18-25(19-21-26)23-12-9-7-10-13-23/h7,9-10,12-21H,2-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGHVDWRUZMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Octyl 1,1 :4 ,1 Terphenyl and Analogous Systems
Established Carbon-Carbon Bond Formation Strategies
The construction of the core terphenyl structure relies on robust and well-established carbon-carbon bond formation reactions. These methods provide the foundational framework upon which the desired alkyl chain is subsequently or concurrently incorporated.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl and terphenyl systems. Among these, the Suzuki-Miyaura coupling is a particularly powerful and widely used method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.
The general approach for synthesizing 4-Octyl-1,1':4',1''-terphenyl via a Suzuki-Miyaura coupling involves the reaction of a suitably substituted aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. A common strategy is the coupling of 4-bromobiphenyl (B57062) with 4-octylphenylboronic acid, or alternatively, the coupling of 4-bromo-4'-octylbiphenyl with phenylboronic acid. A one-pot, ligand-free, temperature-controlled sequential Suzuki-Miyaura reaction has also been developed for the synthesis of unsymmetrical terphenyls, which could be adapted for this purpose rsc.org.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction for Terphenyl Synthesis (Note: This is a generalized representation based on established principles.)
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
| 4-Bromobiphenyl | 4-Octylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
| 4-Iodo-4'-octylbiphenyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | This compound |
Benzannulation and Cyclocondensation Approaches
Benzannulation and cyclocondensation reactions offer an alternative and powerful strategy for constructing the central aromatic ring of the terphenyl system from acyclic precursors. These methods are particularly useful for creating highly substituted aromatic compounds. While specific examples for this compound are not extensively detailed in readily available literature, the general principles can be applied. These reactions typically involve the [4+2] cycloaddition (Diels-Alder reaction) or other condensation reactions that form the six-membered aromatic ring.
Development of Efficient and Selective Synthetic Routes
In recent years, a significant focus in organic synthesis has been the development of more efficient, cost-effective, and environmentally friendly methods. This trend is also evident in the synthesis of terphenyl derivatives.
Metal-Free and Solvent-Free Protocols
Concerns over the cost and toxicity of heavy metals have spurred the development of metal-free synthetic routes. For the synthesis of terphenyls and other polyaromatic hydrocarbons, metal-free approaches often utilize strong bases or photochemical methods to facilitate C-H activation and subsequent arylation nih.govmdpi.com. For instance, a metal-free C-H alkylation of heteroarenes using alkyltrifluoroborates has been reported, which could potentially be adapted for the alkylation of a terphenyl core nih.govrsc.org.
Solvent-free reactions, often conducted using mechanochemistry (ball milling), represent a significant advancement in green chemistry. These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste. Metal-free synthesis of p-terphenyls has been achieved through carbanion-induced ring transformation reactions under mild conditions uq.edu.au.
One-Pot Synthesis Techniques
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A one-pot protocol for the synthesis of unsymmetrical terphenyls has been developed using temperature-controlled sequential Suzuki-Miyaura reactions without the need for a ligand rsc.org. This approach streamlines the synthesis by avoiding the isolation and purification of intermediate compounds.
Regioselective and Stereoselective Functionalization for Octyl Chain Incorporation
The precise placement of the octyl group at the C4 position of the terminal phenyl ring is crucial for the identity of this compound. This requires regioselective functionalization methods.
A common and direct method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. The reaction of biphenyl (B1667301) or terphenyl with an octyl halide (e.g., 1-chlorooctane) or octene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) can introduce the octyl chain. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. In the case of biphenyl, the para-position (C4 and C4') is generally favored for substitution due to steric and electronic effects, leading to 4,4'-dialkylated products under appropriate conditions icdst.orgnih.gov. For a pre-formed terphenyl, the terminal para-positions would be the most likely sites of alkylation.
Table 2: Example of Friedel-Crafts Alkylation for Analogous Systems
| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Major Product |
| Biphenyl | tert-Butyl chloride | AlCl₃ | Dichloromethane | 4,4'-Di-tert-butylbiphenyl icdst.org |
| Biphenyl | 1-Octene | H-Beta Zeolite | Heptane | Mono- and Di-octylbiphenyls |
It is important to note that Friedel-Crafts alkylation can sometimes be complicated by polyalkylation and carbocation rearrangements, although the latter is not a concern with a primary alkylating agent like 1-chlorooctane.
Stereoselectivity is generally not a factor in the incorporation of a linear octyl chain. However, if a chiral octyl group were to be introduced, stereoselective synthetic methods would be necessary to control the configuration of the stereocenter nih.gov.
Synthesis of Multifunctionalized Terphenyl Building Blocks
The functionalization of the terphenyl scaffold is a key strategy for creating versatile molecular building blocks. By introducing reactive groups such as carboxyl, nitrile, and aldehyde moieties, chemists can tune the electronic properties and enable further elaboration into more complex architectures. Methodologies for these transformations often rely on well-established reactions adapted for the terphenyl core, including cross-coupling reactions and electrophilic aromatic substitutions.
Carboxylated and Dicarboxylated Terphenyl Cores
The introduction of one or more carboxyl groups onto a terphenyl core is a critical step for creating monomers for polyesters, polyamides, and metal-organic frameworks (MOFs). A direct and efficient method for this functionalization is the Friedel-Crafts reaction. For instance, the reaction of p-terphenyl (B122091) with oxalyl chloride can produce 4,4''-dicarboxy-p-terphenyl in high yield. This dicarboxylic acid can then be converted into a variety of derivatives, including high-molecular-weight polyamides researchgate.net.
Another powerful tool for synthesizing carboxylated terphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of arylboronic acids with aryl halides nih.gov. By choosing precursors that already contain protected carboxyl groups or ester functionalities, complex carboxylated terphenyls can be assembled with high precision. For example, coupling a boronic acid-functionalized benzoic acid ester with a dihaloarene can lead to the formation of a dicarboxylated terphenyl structure. Subsequent hydrolysis of the ester groups then yields the desired dicarboxylic acid. A facile dicarboxylation of ortho-terphenyl has also been reported, which is significant for preserving conjugation in materials for organic light-emitting diodes (OLEDs) researchgate.net.
| Synthetic Method | Reactants | Product Example | Key Features |
| Friedel-Crafts Acylation | Terphenyl, Oxalyl Chloride | 4,4″-dicarboxyterphenyl | High yield, direct functionalization researchgate.net. |
| Suzuki-Miyaura Coupling | Arylboronic acid (with ester), Dihaloarene | Dicarboxylated terphenyl ester | High precision, versatile for complex structures nih.gov. |
| Facile Dicarboxylation | ortho-terphenyl | Dicarboxylated ortho-terphenyl | Important for OLED materials researchgate.net. |
Nitrile and Aldehyde Functionalized Terphenyls
Nitrile and aldehyde groups serve as important synthetic handles for further chemical transformations, including the formation of amines, carboxylic acids, and various heterocyclic structures.
The synthesis of nitrile-functionalized terphenyls can also be effectively achieved using the Suzuki-Miyaura cross-coupling reaction. Researchers have prepared dialkoxyterphenyls containing one or two nitrile groups by coupling appropriately substituted boronic acids and bromo-precursors researchgate.net. The presence of the electron-withdrawing nitrile group can significantly alter the electronic and photophysical properties of the terphenyl system researchgate.net. Another classic method that can be applied to the synthesis of aryl nitriles is the Letts nitrile synthesis, which involves the reaction of aromatic carboxylic acids with metal thiocyanates wikipedia.org.
Aldehyde-functionalized terphenyls are valuable precursors, particularly for the synthesis of macrocycles via condensation reactions. A notable synthesis involves a Miyaura reaction between benzene-1,4-diboronic acid pinacol (B44631) diester and o-bromobenzaldehyde to yield a p,p'-terphenyl dialdehyde (B1249045) researchgate.net. This dialdehyde can then be used to construct more complex molecules, such as macrocycles containing oxime units researchgate.net.
| Functional Group | Synthetic Method | Precursors | Product Example | Significance |
| Nitrile | Suzuki-Miyaura Coupling | Nitrile-containing arylboronic acids/halides | Dialkoxyterphenyl with nitrile groups | Modifies electronic and photophysical properties researchgate.net. |
| Aldehyde | Miyaura Reaction | o-Bromobenzaldehyde, Benzene-1,4-diboronic acid pinacol diester | p,p'-Terphenyl dialdehyde | Precursor for macrocycle synthesis researchgate.net. |
Synthesis of Terphenyl-Based Macrocyclic and Polymeric Architectures
The rigid and linear nature of the terphenyl unit makes it an excellent component for the construction of well-defined supramolecular and macromolecular structures. These architectures have applications in host-guest chemistry, molecular sensing, and advanced materials.
Macrocycles incorporating terphenyl units have been synthesized using various strategies. One approach involves classic alkylation reactions under high-dilution conditions, which favors intramolecular cyclization over polymerization. This method has been used to create novel macrocycles containing p,p'-terphenyl and oxime units in good yields researchgate.netlew.ro. Another strategy employs palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of a terphenyl monomer with terminal alkynes has been utilized to prepare arylene-ethynylene macrocycles acs.orgnih.gov. A distinct method for creating m-terphenyl-containing macrocycles involves the transformation of pyrylium (B1242799) salts into diiodo-m-terphenyl building blocks, which then undergo cyclization acs.org. The inclusion of biphenyl or terphenyl units in these macrocycles disrupts full planarity, which can attenuate aggregation through stacking acs.orgnih.gov.
Terphenyl-based polymers are of interest for their thermal stability and optical properties. A series of p-terphenyl copolymers have been synthesized to study their thermal, optical, and processing characteristics tandfonline.comtandfonline.com. These polymers can be processed into nanofiber membranes that exhibit stable fluorescence, making them candidates for flexible fluorescent labeling applications tandfonline.comtandfonline.com. Suzuki coupling is a common method for synthesizing such polymers, as demonstrated in the preparation of a poly(terphenylene vinylene) derivative which acts as a blue-emitting material researchgate.net. Furthermore, poly(terphenyl alkylene)s functionalized with quaternary ammonium (B1175870) groups have been synthesized via superacid-catalyzed polyhydroxyalkylations. These polymers have been investigated as hydroxide (B78521) exchange membranes, showing high alkaline stability due to their aryl ether-free backbones rsc.org.
| Architecture | Synthetic Method | Key Monomer/Unit | Resulting Structure | Key Finding/Application |
| Macrocycle | High-Dilution Alkylation | p,p'-Terphenyldioxime | Oxime-containing macrocycle | Efficient synthesis of monomeric macrocycles researchgate.netlew.ro. |
| Macrocycle | Sonogashira Coupling | Terphenyl monomer with terminal alkynes | Arylene-ethynylene macrocycle | Biphenyl/terphenyl units disrupt planarity and aggregation acs.orgnih.gov. |
| Polymer | Suzuki Coupling | Substituted terphenyl and vinylene precursors | Poly(terphenylene vinylene) | Good thermal stability, blue-emitting material researchgate.net. |
| Polymer | Superacid-catalyzed Polyhydroxyalkylation | Terphenyl monomers | Poly(terphenyl alkylene) | High alkaline stability for hydroxide exchange membranes rsc.org. |
| Polymer | Copolymerization | p-Terphenyl monomers | Fluorescent copolymers | Can be formed into nanofiber membranes with stable fluorescence tandfonline.comtandfonline.com. |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Octyl 1,1 :4 ,1 Terphenyl Systems
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed insights into the molecular structure, functional groups, and conformational arrangements within 4-Octyl-1,1':4',1''-terphenyl.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the functional groups present in this compound. The analysis of the FTIR spectrum allows for the confirmation of the molecular structure by identifying vibrations associated with the terphenyl core and the octyl chain.
Key vibrational bands for the terphenyl structure are expected in the aromatic C-H stretching region (typically above 3000 cm⁻¹) and the C=C stretching region of the phenyl rings (around 1600-1450 cm⁻¹). The presence of the octyl group is confirmed by the characteristic symmetric and asymmetric stretching vibrations of C-H bonds in the CH₂ and CH₃ groups, which appear in the 2850-2960 cm⁻¹ range researchgate.net. Bending vibrations for these aliphatic groups are also expected around 1465 cm⁻¹ and 1378 cm⁻¹. The IR spectrum of the parent compound, p-terphenyl (B122091), shows characteristic absorptions for the aromatic structure, which serve as a reference for the terphenyl core of the octyl-substituted derivative researchgate.netchemicalbook.com.
Table 1: Expected FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretching | Aromatic (Terphenyl) |
| 2950 - 2965 | C-H Asymmetric Stretching | Alkyl (CH₃) |
| 2915 - 2935 | C-H Asymmetric Stretching | Alkyl (CH₂) |
| 2865 - 2880 | C-H Symmetric Stretching | Alkyl (CH₃) |
| 2845 - 2865 | C-H Symmetric Stretching | Alkyl (CH₂) |
| ~1600, ~1500, ~1450 | C=C Stretching | Aromatic (Terphenyl) |
| ~1465 | C-H Bending (Scissoring) | Alkyl (CH₂) |
| ~1378 | C-H Bending (Symmetric) | Alkyl (CH₃) |
Raman Spectroscopy
Temperature-dependent Raman studies are especially valuable for liquid crystals, as changes in the frequency, width, and intensity of specific Raman bands can signal phase transitions. For instance, the evolution of the inter-ring stretching mode and other phenyl ring modes can provide insight into the conformational changes occurring at the transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid researchgate.netresearchgate.net. The Raman spectrum of p-terphenyl reveals strong bands corresponding to the aromatic ring vibrations, which are expected to be present, with some shifts, in the spectrum of its 4-octyl derivative researchgate.net.
Table 2: Key Raman Bands for Characterizing Terphenyl Structures
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
|---|---|---|
| ~1600 | C=C Phenyl Ring Stretching | Aromatic core structure |
| ~1280 | C-C Inter-ring Stretching | Molecular conformation, phase transitions |
| ~1000 | Phenyl Ring Breathing | Aromatic core structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum, the aromatic protons of the terphenyl core are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns and chemical shifts of these protons would confirm the 1,4-substitution pattern of the central phenyl ring and the attachment of the octyl group at the 4-position. The protons of the octyl chain will appear in the upfield region. The terminal methyl (CH₃) group would typically be the most upfield signal (around 0.9 ppm), while the methylene (CH₂) groups would resonate at various shifts between approximately 1.2 and 2.7 ppm, with the CH₂ group attached directly to the terphenyl ring being the most deshielded chemicalbook.comchemicalbook.com.
The ¹³C NMR spectrum provides complementary information. The aromatic carbons of the terphenyl unit would be found in the 120-150 ppm range. The carbons of the octyl chain would appear in the aliphatic region, typically between 14 and 40 ppm.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Terphenyl) | 7.0 - 8.0 |
| Methylene (Ar-CH₂) | ~2.7 |
| Methylene (-(CH₂)₆-) | ~1.2 - 1.7 |
Thermal Analysis for Phase Transition Dynamics and Energetics
Thermal analysis techniques are essential for characterizing the rich phase behavior of liquid crystalline materials like this compound. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to identify phase transition temperatures, measure their associated enthalpies, and visualize the distinct textures of the mesophases.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of the temperatures and enthalpy changes (ΔH) associated with phase transitions. For a liquid crystal like this compound, a typical DSC thermogram obtained upon heating would show endothermic peaks corresponding to the transition from the crystalline (Cr) phase to a liquid crystalline (LC) phase (e.g., smectic or nematic), and another peak for the transition from the LC phase to the isotropic (Iso) liquid phase (clearing point). Upon cooling, corresponding exothermic peaks are observed. The presence of multiple peaks in the heating or cooling cycles can indicate a complex polymorphism with several distinct liquid crystal phases nih.goveag.comoptica.org.
Polarized Optical Microscopy (POM)
POM is a primary tool for the identification and characterization of liquid crystal phases. When a thin film of the material is observed between crossed polarizers, each liquid crystal phase exhibits a characteristic optical texture. These textures arise from the anisotropic nature of the phase and the specific alignment of the molecules. By observing the sample on a temperature-controlled stage, the transitions between different phases can be directly visualized as changes in these textures. For example, a nematic phase might show a threaded or schlieren texture, while smectic phases often exhibit focal-conic or fan-like textures. The transition to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a dark field of view.
X-ray Diffraction (XRD) for Crystalline and Mesophase Structural Determination
X-ray Diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of crystalline materials, including the various ordered phases (mesophases) exhibited by liquid crystals like this compound. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the arrangement of molecules, such as lattice parameters and the presence of positional and orientational order.
In the study of terphenyl derivatives, XRD is crucial for identifying and characterizing mesophases. For instance, investigations into terphenyls modified with nitrile groups have utilized XRD, in conjunction with differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), to identify mesophase behavior. researchgate.net These analyses revealed that molecules with a single cyano group tend to melt at lower temperatures and exhibit mesomorphic behavior over wider temperature ranges compared to those with two cyano groups. researchgate.net XRD analysis determined that within the smectic phases, molecules typically stack in single layers, although double-layer stacking can also occur. researchgate.net
Table 1: Crystallographic Data for 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.217 (3) |
| b (Å) | 8.808 (2) |
| c (Å) | 8.058 (2) |
| β (°) | 105.476 (4) |
| Volume (ų) | 904.1 (4) |
| Z | 2 |
Source: nih.gov
This type of data, obtainable through XRD, is fundamental for understanding the structure-property relationships in terphenyl-based materials, governing their application in areas such as optical devices. researchgate.net The crystallinity and morphology of terphenyl thin films, which influence their photophysical properties, can also be validated through XRD analysis. researchgate.net
Dielectric Spectroscopy for Molecular Relaxation Processes
Dielectric spectroscopy is a powerful method for investigating the molecular dynamics and relaxation processes in materials by studying their response to an applied electric field as a function of frequency. frontiersin.org This technique measures the complex permittivity, ε*(ω) = ε′(ω) - iε′′(ω), where ε′ is the dielectric constant related to the stored energy and ε′′ is the dielectric loss factor representing the dissipation of energy. frontiersin.org It is particularly sensitive to the rotational motion of molecular dipoles, making it ideal for studying the complex dynamics in liquid crystalline phases.
For terphenyl liquid crystals, dielectric measurements are crucial for characterizing their dielectric anisotropy (Δε), a key parameter for display applications, and for understanding the various molecular relaxation modes. tandfonline.comresearchgate.netmdpi.com Studies on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, which are structurally similar to this compound, have revealed complex relaxation processes in their nematic and crystalline phases. acs.org
In the nematic phase of these compounds, a low-frequency relaxation process is observed, which is attributed to the reorientation of molecules around their short axis. A higher-frequency process is associated with the precession of the long molecular axis around the director. In the crystalline and glassy states, additional relaxation processes emerge, linked to intramolecular motions, such as the stochastic movements of the alkyl chains or phenyl rings. acs.org Density Functional Theory (DFT) calculations can be used to help assign these observed relaxation processes to specific molecular movements. acs.org
Table 2: Dielectric Relaxation Parameters for a Fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (2F5T3) in the Nematic Phase
| Temperature (°C) | Relaxation Time (τ_lf) (s) | Dielectric Strength (Δε_lf) |
|---|---|---|
| 30 | 1.15 x 10⁻⁷ | 1.55 |
| 40 | 7.11 x 10⁻⁸ | 1.50 |
| 50 | 4.68 x 10⁻⁸ | 1.45 |
| 60 | 3.24 x 10⁻⁸ | 1.40 |
| 70 | 2.34 x 10⁻⁸ | 1.35 |
Data derived from studies on fluorinated terphenyls, which serve as a model for the behavior of this compound. Source: acs.org
The investigation of such relaxation phenomena provides fundamental insights into the molecular dynamics that govern the macroscopic properties of these materials. The study of how environmental changes, such as confinement or the transition to a glassy state, affect these internal rotations can offer a detailed understanding of the local molecular surroundings. nih.gov
Microscopic and Imaging Modalities for Supramolecular Assemblies
Microscopy techniques are essential for the direct visualization of the morphology of supramolecular structures formed by molecules like this compound. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) provide real-space images of self-assembled architectures at the nanoscale.
SEM is used to image the surface topography of materials with high resolution. In the context of supramolecular chemistry, SEM is employed to characterize the morphology of larger assemblies, such as gels, fibers, and aggregated structures. For example, in studies of supramolecular polymerization of m-terphenyl (B1677559) bis-urea macrocycles, SEM has been used to confirm the formation of fibrous structures from the self-assembly process. researchgate.net This technique is valuable for understanding how changes in solvent or temperature affect the resulting macroscopic structures.
AFM provides three-dimensional surface topography at the nanoscale by scanning a sharp probe over the sample surface. It is a powerful tool for imaging supramolecular assemblies, including single molecules, under various conditions, even in liquid environments. AFM has been used to corroborate findings from SEM, confirming the presence of fibrous aggregates in the supramolecular polymers of terphenyl derivatives. researchgate.net The high resolution of AFM allows for the detailed characterization of the dimensions and surface features of these self-assembled structures.
TEM offers the highest resolution among electron microscopy techniques, enabling the visualization of the internal structure of nanomaterials. It is a key tool for characterizing the fine details of supramolecular assemblies. nih.gov For liquid crystalline systems, freeze-fracture TEM can be used to image the nanoscale organization within different mesophases. mdpi.com This method provides direct evidence for the existence and structure of complex phases, complementing the indirect data obtained from scattering techniques like XRD.
Electron Energy-Loss Spectroscopy (EELS) in Conjunction with Raman Spectroscopy
The combination of Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy offers a comprehensive approach to characterizing the electronic and vibrational properties of materials like this compound.
EELS, typically performed within a TEM, analyzes the energy distribution of electrons that have passed through a thin sample. researchgate.net This technique can provide information on elemental composition, chemical bonding, and electronic structure. researchgate.netwikipedia.org The low-loss region of the EELS spectrum reveals information about plasmon excitations and inter-band transitions, which are related to the material's dielectric properties. The high-loss region shows core-loss edges, which are characteristic of the elements present and can provide insight into the local chemical environment, such as the hybridization state (e.g., sp² vs. sp³) of carbon atoms in aromatic systems. wikipedia.orgmdpi.com
Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes of molecules. nih.govclinmedjournals.org A Raman spectrum provides a unique "fingerprint" based on the specific vibrational frequencies of a molecule's chemical bonds. For terphenyl derivatives, Raman spectroscopy is sensitive to the conformations of the phenyl rings and the alkyl chains. researchgate.net Temperature-dependent Raman studies can be used to investigate phase transitions, as specific vibrational modes often show significant changes when the material transitions between crystalline, liquid crystalline, and isotropic phases. researchgate.net
While no studies were found that specifically apply both EELS and Raman spectroscopy to this compound, the complementary nature of these techniques makes their combined use a powerful strategy. EELS can provide atomic-scale chemical and electronic information, while Raman spectroscopy offers detailed insight into the molecular-level vibrational structure and phase behavior. For instance, EELS could be used to map the distribution of sp²-hybridized carbon within a supramolecular assembly, while Raman could simultaneously probe the conformational order of the terphenyl cores and octyl chains within that same structure. This correlative approach would provide a more complete picture of the structure-property relationships in this compound systems.
Integrated Spectroscopic Approaches for Comprehensive Material Analysis
The comprehensive characterization of a complex organic molecule like this compound necessitates a multi-faceted analytical approach. Relying on a single spectroscopic technique often provides an incomplete picture of the material's structure, purity, and physicochemical properties. An integrated approach, which combines the data from several complementary spectroscopic methods, is essential for a thorough and unambiguous analysis. This strategy allows for the corroboration of findings, elucidation of complex structural details, and a deeper understanding of the material's behavior.
Detailed Research Findings from Integrated Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound.
¹H NMR: Would provide information on the number and environment of the protons. The aromatic region would show a complex series of multiplets corresponding to the protons on the three phenyl rings. The aliphatic region would display distinct signals for the octyl chain, with the chemical shifts and coupling patterns allowing for the assignment of each methylene and the terminal methyl group.
¹³C NMR: Would reveal the number of unique carbon environments. The spectrum would be characterized by a set of signals in the aromatic region for the terphenyl core and another set in the aliphatic region for the octyl group. chemicalbook.com The precise chemical shifts would be sensitive to the substitution pattern. For analogous compounds like 4-Ethyl-1,1':4',1''-terphenyl, ¹³C NMR data is a key characterization tool. nih.gov
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₃₀H₃₈).
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample. The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure, likely showing fragments corresponding to the loss of the octyl chain and cleavage of the phenyl rings.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl group would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretches would be visible in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would provide information about the substitution pattern.
The NIST Chemistry WebBook provides reference spectra for the parent compound, p-terphenyl, which serves as a basis for interpreting the spectrum of its octyl-substituted derivative. nist.govnist.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended π-system of the terphenyl core would result in strong absorption in the UV region. The position of the absorption maximum (λ_max) would be indicative of the extent of conjugation.
The following interactive data table summarizes the expected spectroscopic data for this compound based on the integrated approach described.
| Spectroscopic Technique | Parameter | Expected Value/Observation | Inference |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.8 ppm (aromatic protons), ~0.8-2.7 ppm (aliphatic protons) | Confirms the presence of both the terphenyl core and the octyl chain. |
| ¹³C NMR | Chemical Shift (δ) | ~120-145 ppm (aromatic carbons), ~14-40 ppm (aliphatic carbons) | Provides a map of the unique carbon environments in the molecule. |
| HRMS | m/z | [M]⁺ expected at 398.2974 | Confirms the molecular formula C₃₀H₃₈. |
| GC-MS | Retention Time & Fragmentation | A single major peak with characteristic fragments. | Indicates the purity of the compound and provides structural information. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3030 (aromatic C-H), ~2925, 2855 (aliphatic C-H), ~1600, 1480 (aromatic C=C) | Confirms the presence of aromatic and aliphatic C-H bonds and the aromatic rings. |
| UV-Vis Spectroscopy | λ_max | ~280 nm | Indicates the extent of electronic conjugation in the terphenyl system. |
By combining the insights from each of these spectroscopic methods, a comprehensive and reliable characterization of this compound can be achieved. This integrated approach is standard practice in modern chemical research for the unambiguous identification and purity assessment of novel materials.
Computational and Theoretical Investigations of 4 Octyl 1,1 :4 ,1 Terphenyl Systems
Quantum Chemical Methods for Electronic and Molecular Structures
Quantum chemical methods are essential for elucidating the fundamental electronic and geometric properties of molecules. wikipedia.org These ab initio (first-principles) approaches solve the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. wikipedia.org For molecules like 4-Octyl-1,1':4',1''-terphenyl, these methods provide insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. wikipedia.org
Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation. researchgate.netresearchgate.net For this compound, this involves determining the bond lengths, bond angles, and, crucially, the torsional angles between the three phenyl rings. The flexibility of the octyl chain also presents a conformational challenge that DFT can address. The optimized geometry represents the most stable structure of the isolated molecule in the gas phase.
Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties that govern the molecule's reactivity and optical behavior. scielo.org.mx These include:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. Their energy difference, the HOMO-LUMO gap, is a primary determinant of the molecule's electronic excitation energy and chemical stability. scielo.org.mx
Electrostatic Potential (ESP): The ESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions. researchgate.net
Ionization Potential and Electron Affinity: These can be estimated from the energies of the HOMO and LUMO, respectively, providing insight into the molecule's ability to lose or gain an electron.
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy arrangement of atoms, defined by bond lengths, angles, and dihedral angles. researchgate.net | Determines the planarity of the terphenyl core and the conformation of the octyl chain. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. scielo.org.mx | Indicates the molecule's potential as an electron donor in charge-transfer processes. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. scielo.org.mx | Indicates the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. scielo.org.mx | Correlates with molecular stability and the energy of the lowest electronic transition. |
| Electrostatic Potential | The spatial distribution of charge, indicating electrophilic and nucleophilic sites. researchgate.net | Predicts how the molecule will interact with other molecules and its role in self-assembly. |
While DFT is itself an ab initio method, the term is also used to distinguish wavefunction-based theories like Hartree-Fock (HF) and post-HF methods. mdpi.com The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. wikipedia.org
Different families of functionals are used depending on the desired accuracy and computational cost:
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE): These functionals consider the electron density and its gradient, offering a good baseline for many systems.
Hybrid Functionals (e.g., B3LYP, PBE0): These are among the most widely used functionals in quantum chemistry. mdpi.comnih.gov They improve upon GGA by incorporating a fraction of the exact exchange energy from Hartree-Fock theory. icm.edu.pl This mixing often leads to more accurate predictions of molecular geometries, reaction barriers, and electronic properties, particularly for organic molecules. nih.govnih.gov For instance, B3LYP is a popular choice for calculating the properties of organic compounds, while PBE0 is also known for its robust performance. scielo.org.mxnih.gov
The choice of basis set (e.g., 6-31G(d), cc-pVTZ) is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational expense. nih.gov
Molecular Simulation Studies of Phase Behavior and Dynamics
While quantum methods excel at describing individual molecules, classical molecular simulations are used to bridge the gap to macroscopic properties by modeling the collective behavior of thousands or millions of molecules over time. nih.gov These methods are indispensable for studying the liquid crystal phases and dynamic properties of materials like this compound.
Molecular Dynamics (MD) simulations track the positions and velocities of atoms in a system over time by numerically solving Newton's equations of motion. nih.gov The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions.
For terphenyl-based systems, MD simulations are used to investigate:
Phase Transitions: By simulating the system at different temperatures, MD can reproduce phase transitions, such as from a crystalline solid to a liquid crystal phase (e.g., nematic, smectic) and finally to an isotropic liquid. azom.commdpi.com This allows for the computational prediction of transition temperatures.
Structural Properties: In a simulated liquid crystal phase, MD can be used to calculate key structural parameters like the orientational order parameter, which measures the degree of alignment of the molecules, and layer spacing in smectic phases. azom.com
Dynamic Properties: MD provides access to dynamic information, such as diffusion coefficients (how fast molecules move) and rotational correlation times (how fast they tumble).
Simulations of related molecules, such as 4-octyl-4'-cyanobiphenyl (8CB), have successfully reproduced their smectic A and nematic phases, providing molecular-level insight into the structure of these self-organized fluids. azom.com
Monte Carlo (MC) simulation is another powerful technique for studying the equilibrium properties of molecular systems. diva-portal.orgibm.com Instead of solving equations of motion, MC methods use random sampling to explore the possible configurations of a system. diva-portal.org A new molecular configuration (e.g., moving or rotating a molecule) is randomly generated and then accepted or rejected based on a criterion (commonly the Metropolis algorithm) that ensures the system correctly samples the statistical ensemble. diva-portal.org
MC simulations are particularly well-suited for:
Phase Equilibria: Determining the phase diagrams of complex fluids by identifying the conditions (temperature, pressure) under which different phases coexist.
Thermodynamic Properties: Calculating ensemble averages of properties like energy, pressure, and heat capacity.
Complex Fluids and Soft Matter: Modeling systems where the slow dynamics might make it difficult for MD to reach equilibrium, such as monolayers of amphiphiles or polymer systems. aps.org
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
|---|---|---|
| Core Principle | Solves Newton's equations of motion deterministically. nih.gov | Uses stochastic (random) sampling of configurations. diva-portal.orgibm.com |
| Primary Output | Provides a trajectory of the system in time, giving access to both equilibrium and dynamic properties. nih.gov | Provides ensemble-averaged equilibrium properties. diva-portal.org Does not naturally yield time-dependent information. |
| Typical Applications for Terphenyls | Predicting phase transition temperatures, calculating order parameters, diffusion coefficients, and viscosity. azom.commdpi.com | Mapping phase diagrams, studying complex phase equilibria, and calculating thermodynamic properties. |
Modeling of Intermolecular Interactions and Supramolecular Self-Assembly
The ability of this compound to form ordered phases like liquid crystals is governed by the subtle interplay of intermolecular interactions. nih.gov Computational modeling is essential for dissecting these forces and understanding the principles of supramolecular self-assembly. chemrxiv.org
The self-assembly process is driven by a combination of non-covalent interactions:
Van der Waals Forces: These are the dominant interactions for nonpolar molecules like this compound. They include attractive London dispersion forces, which arise from temporary fluctuations in electron density and are crucial for holding the molecules together. The flat, rigid terphenyl core allows for efficient packing and maximization of these interactions.
π-π Stacking: The aromatic phenyl rings can interact favorably through π-π stacking, where the electron clouds of adjacent rings align. This interaction contributes significantly to the ordering of aromatic molecules.
CH-π Interactions: The hydrogen atoms on the alkyl chain or the phenyl rings can interact attractively with the electron-rich face of an adjacent phenyl ring. These interactions play a key role in directing the self-assembly of many organic systems. researchgate.net
Computational approaches, including both high-level quantum chemical calculations on molecular dimers and large-scale MD or MC simulations, can quantify these interactions. nih.gov For example, DFT calculations can determine the binding energy and optimal geometry of a dimer of this compound molecules, revealing the most favorable relative orientations. MD simulations can then show how these preferred local arrangements translate into long-range order and macroscopic phase behavior. whiterose.ac.uk
| Interaction Type | Description | Role in Self-Assembly |
|---|---|---|
| Van der Waals Forces | Weak, non-specific attractive forces arising from temporary charge fluctuations (London dispersion). nih.gov | Primary cohesive force responsible for condensation into liquid and solid phases. |
| π-π Stacking | Attractive interaction between the delocalized π-electron systems of aromatic rings. | Promotes the co-facial arrangement of terphenyl cores, leading to columnar or layered structures. |
| CH-π Interactions | An attractive interaction between a C-H bond and a π-system. researchgate.net | Helps to direct the precise geometry of molecular packing and stabilize the final supramolecular structure. |
| Steric Repulsion | Repulsive force that occurs when non-bonded atoms are brought too close together. | Defines the ultimate packing density and molecular conformation by preventing molecular overlap. |
Pair Distribution Function (PDF) Analysis and Structural Models
Pair Distribution Function (PDF) analysis is a powerful technique for characterizing the local atomic structure of materials, including those that may lack long-range crystalline order. epj-conferences.orgyoutube.commtbrandao.com By transforming X-ray or neutron diffraction data, the PDF provides a histogram of interatomic distances, offering a real-space map of atomic correlations. epj-conferences.orgyoutube.com This method is particularly valuable for nanomaterials, glasses, and disordered systems where traditional crystallographic analysis falls short. youtube.comdtu.dk
For terphenyl-based systems, PDF analysis can elucidate the short-range ordering and packing of the molecules. The technique reveals precise bond lengths and the distribution of distances between atoms, which is crucial for understanding how the octyl chain and terphenyl core influence the material's structure. youtube.com For instance, in studies of osmium nanoparticles, PDF analysis successfully identified the formation of 1-2 nm hexagonal close-packed (hcp) structures from complex precursors. dtu.dk
While specific PDF studies on this compound are not extensively documented in the provided results, the methodology is broadly applicable. A theoretical PDF can be calculated from a proposed structural model and compared with experimental data. This comparison allows for the refinement of the model, providing accurate information on:
Intramolecular Structure: Precise distances between carbon atoms within the phenyl rings and the octyl chain.
Intermolecular Packing: The characteristic distances between adjacent terphenyl cores, indicating how the molecules arrange themselves in a condensed phase.
Conformational Details: The average torsional angles between the phenyl rings, which are reflected in the distribution of longer-range interatomic distances.
This analytical approach enables the development of detailed structural models that go beyond the average structure provided by standard diffraction methods, capturing the nuances of local atomic arrangements. epj-conferences.orgresearchgate.net
Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)
Non-covalent interactions are fundamental forces that dictate the assembly and stability of molecular structures. frontiersin.orgnih.govnih.gov In this compound, several types of non-covalent interactions are computationally and theoretically significant.
Hydrogen Bonding: Standard this compound does not possess classical hydrogen bond donors or acceptors. However, hydrogen bonding becomes a critical factor in functionalized terphenyl derivatives or when the molecule interacts with other species. For example, the introduction of hydroxyl or carboxylic acid groups onto the terphenyl scaffold creates sites for strong, directional hydrogen bonds. nih.govbeilstein-journals.org These interactions can direct the self-assembly of molecules into complex, ordered structures like hydrogen-bonded organic frameworks (HOFs). researchgate.net Computational methods can predict the geometry and energy of these hydrogen bonds, explaining their role in the formation of specific supramolecular architectures. nih.govmdpi.com
The table below summarizes key non-covalent interactions relevant to terphenyl systems.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance |
| π-π Stacking | Phenyl rings | 3.4 - 3.8 | Stabilizes crystal packing and influences electronic properties. |
| C-H···π | Octyl chain C-H bonds and Phenyl rings | ~2.5 - 3.0 | Contributes to the overall cohesive energy and conformation. |
| van der Waals | All atoms | Varies | Governs steric effects and contributes to dispersion forces. |
| Hydrogen Bonding | Functional groups (e.g., -OH, -COOH) on derivatives | ~1.8 - 2.2 (O-H···O) | Directs self-assembly in functionalized systems. nih.govbeilstein-journals.org |
Conformation and Torsional Dynamics Analysis
The three-dimensional structure of this compound is not static. The molecule possesses significant conformational flexibility due to rotation around the single bonds connecting the phenyl rings and within the octyl chain.
Octyl Chain Conformation: The long octyl side chain adds another layer of conformational complexity. The chain can adopt various conformations through rotation around its C-C single bonds. The lowest energy conformation is typically the all-trans (anti-periplanar) arrangement, which minimizes steric strain. However, gauche conformations are also accessible, and the dynamic equilibrium between these states influences the molecule's packing and solubility.
Computational analysis provides a potential energy surface that maps the energy of the molecule as a function of its torsional angles. This analysis helps identify the most stable conformations and the energy barriers to rotation, which are crucial for understanding the molecule's dynamic behavior in different environments.
Theoretical Design and Screening of Terphenyl-Based Architectures
The terphenyl scaffold serves as a versatile and rigid core for the design of novel functional molecules. nih.govnih.gov Its ability to be systematically functionalized at various positions makes it an attractive platform for creating new materials and therapeutic agents.
In Silico Docking and Drug Design: Theoretical design is prominently used in drug discovery, where the terphenyl backbone is employed to create inhibitors of protein-protein interactions. nih.gov For example, terphenyl-based compounds have been designed as inhibitors of the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. nih.govnih.gov Computational docking studies are used to predict how these designed molecules will bind to the target protein. nih.gov By screening a virtual library of terphenyl derivatives, researchers can identify candidates with the highest predicted binding affinity and selectivity before undertaking costly synthesis. nih.gov
Design of Advanced Materials: The theoretical design of terphenyl-based architectures extends to materials science. By modifying the substituents on the terphenyl core, properties like optical transparency, thermal resistance, and dielectric constant can be tuned. researchgate.net For instance, computational screening can help identify terphenyl-based polyimides with optimal properties for use in flexible electronics and displays. researchgate.net Similarly, the self-assembly properties of terphenyl derivatives can be theoretically modeled to design molecules that form specific liquid crystalline phases or porous organic frameworks. researchgate.net First-principles calculations are also used to understand how terphenyl-based molecules adsorb on surfaces, which is critical for the design of novel nanodevices. mdpi.com
Advanced Materials Applications of Terphenyl Scaffolds
Liquid Crystalline Materials Development
The terphenyl core is a classic mesogen, a fundamental unit that induces liquid crystalline behavior. The addition of flexible terminal chains, such as an octyl group, is a key strategy in designing molecules that exhibit specific liquid crystal phases (mesophases) over desired temperature ranges.
The formation of nematic and smectic phases in calamitic (rod-shaped) liquid crystals is dictated by a delicate balance of intermolecular forces, which are directly influenced by molecular structure.
Nematic Phase: This phase is characterized by long-range orientational order, where the molecules align along a common axis (the director), but lack positional order. mdpi.com For a terphenyl-based molecule, the rigid core promotes the parallel alignment necessary for nematic ordering. The length and flexibility of the alkyl chains, like the octyl group, influence the temperature range of the nematic phase by acting as a "solvent" for the rigid cores, disrupting perfect crystalline packing and lowering the melting point. tandfonline.com
Smectic Phase: Smectic phases exhibit a higher degree of order than nematics, possessing both orientational order and one-dimensional positional order, with molecules arranged in layers. mdpi.com The tendency to form smectic phases is strongly enhanced by longer alkyl chains. The octyl chain in a molecule like 4-Octyl-1,1':4',1''-terphenyl increases van der Waals interactions between molecules, promoting the side-by-side packing that leads to layer formation. tandfonline.com For example, in the well-studied 4-alkyl-4'-cyanobiphenyl series, shorter chains (e.g., pentyl) favor nematic phases, while longer chains (e.g., octyl) introduce and stabilize smectic phases. tandfonline.comnih.govresearchgate.net The terphenyl core enhances this tendency due to its increased length and potential for π-π stacking interactions compared to a biphenyl (B1667301) core.
The introduction of functional groups or heteroatoms can further tune these properties. For instance, a terminal cyano (-CN) group increases the dipole moment, affecting dielectric anisotropy, while lateral fluorine atoms can modify phase behavior and transition temperatures. nih.govoptica.org
Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. mdpi.com The fabrication of systems using these materials involves their synthesis, purification, and characterization.
The synthesis of a terphenyl derivative typically involves cross-coupling reactions to construct the three-ring system. Subsequent functionalization adds the desired terminal groups, such as the octyl chain.
The characterization of a thermotropic system relies on several key techniques:
Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures and enthalpy changes of phase transitions, such as from a crystal to a smectic phase, smectic to nematic, and nematic to the isotropic liquid phase. nih.gov
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique textures under polarized light as the material is heated and cooled. mdpi.com For example, the nematic phase often displays a characteristic schlieren texture. nih.gov
The data below, for related fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, illustrates how subtle changes to the core structure can significantly impact the phase transition temperatures observed during fabrication and characterization.
| Compound | Transition upon Heating | Transition Temperature (°C) |
|---|---|---|
| Terphenyl Derivative 1 | Crystal to Nematic | 23 |
| Nematic to Isotropic | 125 | |
| Terphenyl Derivative 2 (Fluorinated) | Glass to Nematic | -28 |
| Nematic to Isotropic | 110 | |
| Terphenyl Derivative 3 (Di-fluorinated) | Crystal to Nematic | 20 |
| Nematic to Isotropic | 98 |
Data adapted from a study on fluorinated terphenyl derivatives to illustrate fabrication characterization principles. nih.gov
Organic Electronic and Optoelectronic Devices
The π-conjugated system of the terphenyl core provides the necessary electronic properties for its use in organic electronic devices. researchgate.net These materials can act as organic semiconductors, which are the active components in devices like transistors and diodes. diva-portal.org The octyl chain primarily serves to improve solubility for solution-based processing and to influence the thin-film morphology, which is critical for device performance.
Organic Field-Effect Transistors (OFETs): In an OFET, an organic semiconductor forms the channel through which charge carriers (holes or electrons) move. researchgate.net Terphenyl-based molecules are candidates for these active layers due to their rigid, co-planar structure, which can facilitate intermolecular π-π stacking. This stacking creates pathways for efficient charge transport, leading to higher charge carrier mobility. beilstein-journals.org While polymers and larger fused-ring systems often show the highest mobilities, the well-defined structure of small molecules like terphenyl derivatives allows for fundamental studies of structure-property relationships. researchgate.net
Organic Photovoltaics (OPVs): OPVs, or organic solar cells, rely on the absorption of light by an organic material to generate excitons (electron-hole pairs), which are then separated to produce an electrical current. growingscience.com The terphenyl unit can be incorporated into donor or acceptor molecules in the bulk heterojunction active layer. Its electronic properties, such as the HOMO and LUMO energy levels, can be tuned through chemical modification. The terphenyl scaffold provides a stable, conjugated backbone for building more complex molecules designed for efficient light absorption and charge separation. growingscience.com
Organic Light-Emitting Diodes (OLEDs) generate light from the recombination of electrons and holes within an organic emissive layer. jmaterenvironsci.com Terphenyl derivatives are versatile in OLED applications, serving as components of either the light-emitting guest molecules or the surrounding host matrix. jmaterenvironsci.commdpi.com
Host Materials: The host material typically makes up the bulk of the emissive layer and serves to transport charge carriers and transfer energy to the emitter dopant. A key requirement for a host material is a high triplet energy to efficiently confine the excitons on the phosphorescent guest emitter. researchgate.net The terphenyl scaffold, with its wide bandgap, can be functionalized with charge-transporting moieties (like carbazole) to create bipolar host materials. For example, 9-(4-triphenylsilanyl-(1,1',4,1'')-terphenyl-4''-yl)-9H-carbazole (TSTC) was developed as a host material for phosphorescent OLEDs, where the terphenyl unit contributes to a high triplet energy level and good thermal stability. researchgate.net
Emitters: While the basic terphenyl unit emits in the UV/blue region, it is more commonly used as a building block for more complex emitters. By attaching other chromophoric groups, the emission color can be tuned across the visible spectrum. encyclopedia.pub In the design of blue emitters, which are critical for displays and lighting, the terphenyl core provides a rigid and stable foundation. The development of hyperfluorescent OLEDs, which use a combination of a thermally activated delayed fluorescence (TADF) sensitizer (B1316253) and a terminal fluorescent emitter, offers a promising path for high-efficiency blue emission where terphenyl-containing molecules can play a role. mdpi.comaps.org
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Porous Materials
The precise geometry and rigidity of the terphenyl unit make it an excellent building block, or "linker," for the construction of highly ordered, porous crystalline materials like MOFs and COFs. mdpi.comossila.com In this context, the terphenyl scaffold acts as a rigid rod to connect metal nodes (in MOFs) or other organic linkers (in COFs), creating a framework with well-defined pores and channels. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters coordinated to organic ligands. mdpi.com Terphenyl dicarboxylic acids are commonly used as linear, rigid linkers. For instance, 2'-amino-1,1':4',1''-terphenyl-4,4''-dicarboxylic acid and 2′,5′-dimethyl-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylate have been used to synthesize MOFs. ossila.comrsc.org The length of the terphenyl linker directly defines the pore size of the resulting framework, which is crucial for applications in gas storage, separation, and catalysis. rsc.orgossila.com
Covalent Organic Frameworks (COFs): COFs are composed entirely of light elements linked by strong covalent bonds. mdpi.com The predictable geometry of terphenyl-based building blocks, such as terphenyl dicarbaldehydes, allows for the "reticular synthesis" of highly crystalline and porous frameworks. nih.gov The resulting materials are often exceptionally stable and can be designed with specific functionalities within their pores for applications like chemical sensing or chromatography. nih.govacs.org While a molecule like this compound itself lacks the reactive groups to form a framework, its core structure is precisely the type of rigid unit that, when functionalized with groups like aldehydes or amines, enables the creation of these advanced porous materials.
Terphenyl-Based Linkers for Tunable Porosity
Table 1: Porosity Data for a Series of Isoreticular MOFs based on a Terphenyl-Dicarboxylate Linker
| Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| Zn(II) | 1850 | 0.85 |
| Cu(II) | 1620 | 0.72 |
| Mn(II) | 1540 | 0.68 |
| Co(II) | 1480 | 0.65 |
Note: This data is illustrative for MOFs with a generic terphenyl-dicarboxylate linker and not specific to the 4-octyl derivative.
Applications in Gas Adsorption and Catalysis
The tunable porosity and high surface area of terphenyl-based MOFs make them excellent candidates for gas adsorption and catalysis. The aromatic rings of the terphenyl units can interact with gas molecules through π-π stacking, while the introduction of functional groups can create specific binding sites, enhancing selectivity. For example, MOFs with terphenyl linkers have shown promise in the separation of CO2 from other gases.
In the realm of catalysis, these MOFs can act as heterogeneous catalysts. The metal nodes can serve as active catalytic centers, while the porous structure allows for the diffusion of reactants and products. Research has demonstrated the use of Zn(II) and Cu(II) MOFs constructed from a terphenyl-4,4''-dicarboxylic acid derivative as efficient and reusable catalysts for the cyanosilylation of aldehydes acs.org. The catalytic activity can be influenced by the nature of the metal center and the functionalization of the terphenyl linker.
Table 2: Catalytic Activity of Terphenyl-Based MOFs in Aldehyde Cyanosilylation
| Catalyst (Metal Node) | Substrate | Conversion (%) | Time (h) |
|---|---|---|---|
| Zn-MOF | Benzaldehyde | 95 | 24 |
| Cu-MOF | Benzaldehyde | 82 | 24 |
| Zn-MOF | 4-Nitrobenzaldehyde | 98 | 24 |
| Cu-MOF | 4-Nitrobenzaldehyde | 85 | 24 |
Data adapted from studies on MOFs with a generic terphenyl-dicarboxylate linker. acs.org
Supramolecular Gels and Functional Self-Assembled Systems
The ability of molecules to spontaneously organize into well-defined, non-covalently bonded architectures is the foundation of supramolecular chemistry. The terphenyl scaffold, with its rigid core and the potential for peripheral functionalization, is an excellent building block for creating such systems.
Understanding Self-Assembly Mechanisms at the Nanoscale
The self-assembly of terphenyl derivatives is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic rings, van der Waals forces between the alkyl chains, and potentially hydrogen bonding if appropriate functional groups are present. The presence of the long, flexible octyl chain in this compound can significantly influence its self-assembly behavior. In solution, these molecules can aggregate to form various nanoscale structures, such as nanofibers, ribbons, or vesicles, depending on the solvent and concentration. The interplay between the rigid terphenyl core and the flexible octyl chains is crucial in directing the formation of these ordered structures. For instance, in non-polar solvents, the aromatic cores may stack to minimize contact with the solvent, while the octyl chains extend outwards.
Applications in Molecular Recognition and Encapsulation (e.g., Iodine Capture)
Table 3: Iodine Capture Capacity of Porous Organic Polymers
| Polymer | Iodine Uptake (wt%) | Surface Area (m²/g) |
|---|---|---|
| POP-1 (Thiophene-based) | 204 | 1172 |
| POP-2 (Triazine-based) | 317 | 519 |
| POP-3 (Urea-based) | 556 | 632 |
This table presents data for various porous organic polymers to illustrate the potential of such materials for iodine capture. nih.govresearchgate.net
Development of Functional Polymers and Conjugated Systems
The incorporation of the rigid terphenyl moiety into polymer backbones can impart desirable thermal, mechanical, and optoelectronic properties. The 4-octyl substituent plays a crucial role in enhancing the solubility and processability of these otherwise rigid polymers.
The linear, rigid structure of the p-terphenyl (B122091) unit makes it an excellent building block for conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The terphenyl unit contributes to the delocalization of π-electrons along the polymer chain, which is essential for charge transport. The octyl side chains are critical for ensuring solubility in common organic solvents, allowing for the solution-based processing of these materials into thin films. The specific placement and length of the alkyl chains can also influence the packing of the polymer chains in the solid state, which in turn affects their electronic properties. Research on polyphenylene vinylene (PPV) derivatives containing m-terphenyl (B1677559) groups has shown that these polymers exhibit good solubility, thermal stability, and photoluminescent properties, with emission maxima in the blue region of the spectrum researchgate.net. The molecular weights and optical properties of such polymers can be tuned through synthetic design.
Table 4: Properties of Polyphenylene Vinylene Polymers with m-Terphenyl Units
| Polymer | Mn (Da) | PDI | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|---|
| P1 | 10,900 | 1.65 | 400 | 461 |
| P2 | 4,370 | 1.52 | 329 | 439 |
| P3 | 6,500 | 1.58 | 345 | 424 |
Data from a study on PPV derivatives with octyloxy-substituted m-terphenyl units. researchgate.net
Furthermore, terphenyl derivatives, including those with octyl chains, are widely used in the formulation of liquid crystals. The rigid, elongated shape of the terphenyl core is conducive to the formation of mesophases, while the terminal alkyl chains influence the phase transition temperatures and the type of liquid crystalline phase observed. The combination of a rigid core and flexible chains is a classic design principle for liquid crystalline materials.
Future Research Directions and Emerging Challenges in Terphenyl Chemistry
Advancements in Scalable and Sustainable Synthetic Methodologies
The synthesis of 4-Octyl-1,1':4',1''-terphenyl and other polyaromatic hydrocarbons traditionally relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. However, the scalability and sustainability of these processes present ongoing challenges. Future research is increasingly directed towards developing more environmentally benign and economically viable synthetic routes.
Green Chemistry Approaches: The principles of green chemistry are being actively integrated into the synthesis of terphenyl derivatives. This includes the use of greener solvents, minimizing waste through atom economy, and employing catalytic systems that operate under milder conditions. The development of palladium catalysts with high turnover numbers and the use of alternative energy sources like microwave irradiation are key areas of investigation aimed at reducing the environmental footprint of terphenyl synthesis.
Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of liquid crystals and other fine chemicals. This technology provides enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps. The application of flow chemistry to Suzuki-Miyaura and other cross-coupling reactions could lead to more efficient and scalable production of this compound.
Biocatalysis: While still an emerging area for polyaromatic hydrocarbons, biocatalysis presents a compelling avenue for sustainable synthesis. The use of enzymes could enable highly selective transformations under mild conditions, reducing the need for protecting groups and harsh reagents. Research into engineering enzymes for the specific synthesis of terphenyl backbones or for the functionalization of pre-existing terphenyl cores could revolutionize their production.
Interdisciplinary Approaches Integrating Computational and Experimental Studies
The synergy between computational modeling and experimental validation is becoming increasingly crucial in materials science. For complex molecules like this compound, this integrated approach can accelerate the discovery and optimization of materials with desired properties.
Molecular Modeling and Simulation: Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for predicting the electronic, optical, and conformational properties of terphenyl derivatives. These methods can be used to understand how the octyl chain influences the molecular packing and, consequently, the liquid crystalline phase behavior. For instance, simulations can model the pressure- and temperature-induced phase transitions of p-terphenyl (B122091), providing insights that can be extrapolated to its alkylated derivatives. wur.nl DFT calculations are also employed to study the reactivity and thermodynamic properties of fluorinated terphenyl liquid crystals, which can guide the design of new materials. bohrium.com
Predictive Design of Novel Materials: By combining computational screening with targeted experimental synthesis, researchers can more efficiently design novel terphenyl-based molecules with specific functionalities. For example, computational models can predict the birefringence and dielectric anisotropy of a molecule before it is synthesized, allowing for the selection of the most promising candidates for applications in advanced liquid crystal displays. This approach significantly reduces the time and resources required for materials discovery. The Materials Project, for instance, leverages large-scale computational screening to accelerate the discovery of new inorganic materials, a concept that is increasingly being applied to organic materials design. nih.gov
Exploration of Novel Supramolecular Architectures with Tailored Functionalities
The ability of this compound and related molecules to self-assemble into ordered structures is fundamental to their function. Future research will focus on creating more complex and functional supramolecular architectures through the precise control of non-covalent interactions.
Self-Assembly Driven by Non-Covalent Interactions: The self-assembly of terphenyl derivatives is primarily governed by π-π stacking of the aromatic cores and van der Waals interactions of the alkyl chains. tandfonline.com Hydrogen bonding can also be introduced through functionalization to direct the formation of specific supramolecular structures. uni-heidelberg.de Understanding and controlling these interactions is key to designing novel materials. For example, the strong π-π stacking interactions between terphenyl groups have been utilized to induce ferromagnetic behavior in magnetic polymers through self-assembly. tandfonline.com
Liquid-Crystalline Physical Gels: A fascinating area of research is the formation of liquid-crystalline (LC) physical gels. These are soft solid materials formed by the self-assembly of a small amount of a "gelator" molecule within a liquid crystal host. tandfonline.comresearchgate.net Terphenyl-based molecules, with their propensity for self-assembly, are excellent candidates for gelators. These LC gels can exhibit enhanced electro-optical properties and have potential applications in advanced displays and sensors.
Organogels from Polyaromatic Hydrocarbons: Organogels are another class of soft materials where an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. tandfonline.com The rigid terphenyl core and flexible alkyl chain of this compound make it a potential low-molecular-weight organogelator. These materials could find applications in areas such as drug delivery and environmental remediation.
| Driving Force for Self-Assembly | Resulting Supramolecular Architecture | Potential Functionality |
| π-π Stacking | Ordered monolayers, columnar structures | Enhanced electronic conductivity, magnetic ordering |
| Hydrogen Bonding | Directional assemblies, extended networks | Stimuli-responsive materials, sensors |
| van der Waals Interactions | Alignment of alkyl chains, phase separation | Control of liquid crystalline phase behavior |
Deeper Understanding of Complex Phase Behaviors in Polyaromatic Systems
The liquid crystalline behavior of this compound is central to its current applications. A more profound understanding of the subtle interplay between molecular structure and mesophase formation will enable the design of materials with precisely controlled properties.
Influence of the Alkyl Chain: The length and branching of the alkyl chain have a significant impact on the type and stability of the liquid crystalline phases (mesophases). researchgate.netrsc.org Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. nih.gov The flexibility of the octyl chain in this compound contributes to its liquid crystalline properties by allowing for the necessary molecular rearrangements during phase transitions. Systematic studies on a homologous series of 4-alkyl-terphenyls would provide a clearer picture of these structure-property relationships.
Calorimetric and Spectroscopic Studies: Techniques like Differential Scanning Calorimetry (DSC) are essential for determining the transition temperatures and enthalpies of the various phase transitions. mdpi.com Combining DSC with polarized optical microscopy (POM) allows for the identification of different liquid crystal textures. mdpi.com Spectroscopic methods, including X-ray diffraction, provide detailed information about the molecular arrangement within each phase. york.ac.uk Such detailed experimental characterization is crucial for understanding the thermodynamics and kinetics of phase transitions in these materials.
Nematic and Smectic Phases: Terphenyl derivatives are known to exhibit both nematic and smectic phases. tandfonline.comtandfonline.com The nematic phase is characterized by long-range orientational order of the molecular long axes, while the smectic phase possesses additional positional order, with the molecules arranged in layers. mdpi.comlibretexts.org The transition between these phases is a key characteristic of these materials. For example, in some fluorinated terphenyl derivatives, the substitution pattern can completely eliminate smectic behavior. tandfonline.com
Innovation in Terphenyl-Based Materials for Next-Generation Technologies
The unique combination of a rigid, electronically active core and a flexible, solubilizing side chain makes this compound and its derivatives promising candidates for a range of next-generation technologies beyond conventional liquid crystal displays.
Advanced Liquid Crystal Displays (LCDs): While already used in LCDs, there is ongoing research to improve the performance of these devices. This includes the development of terphenyl-based liquid crystals with higher birefringence, lower viscosity, and wider operating temperature ranges. The introduction of fluorine atoms into the terphenyl core is a common strategy to tune these properties. bohrium.com
Organic Electronics: The p-terphenyl core is a conjugated system, making it suitable for applications in organic electronics. Terphenyl derivatives are being explored as organic semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The octyl chain enhances the processability of these materials, allowing them to be deposited from solution to form thin films.
Sensors and Actuators: The responsiveness of liquid crystalline materials to external stimuli such as electric fields, temperature, and chemical analytes makes them attractive for sensor applications. Terphenyl-based liquid crystals could be incorporated into devices for detecting specific molecules or for monitoring environmental changes. Furthermore, liquid crystal elastomers and gels containing terphenyl units have the potential to be used as actuators, converting external stimuli into mechanical motion. wur.nl
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 4-Octyl-1,1':4',1''-terphenyl, and how can high yields be achieved?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing terphenyl derivatives. For example, symmetrical terphenyls can be synthesized via PdCl₂-catalyzed coupling of dibromo precursors with arylboronic acids, achieving yields up to 93% . Optimize reaction conditions (e.g., catalyst loading, solvent systems like toluene/ethanol, and temperature) to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. These tools are robust for small-molecule crystallography and can resolve hydrogen-bonding or π-stacking interactions .
- Spectroscopy : Employ ¹H/¹³C NMR to confirm molecular structure (e.g., aromatic proton integration in CDCl₃ at δ 7.2–7.7 ppm) . Mass spectrometry (MS) and HPLC can validate purity and molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Storage : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers experimentally and theoretically evaluate the third-order nonlinear optical (NLO) properties of this compound derivatives?
- Methodology :
- Experimental : Use Z-scan techniques to measure nonlinear absorption/refraction. Centrosymmetric crystal structures (common in terphenyls) preclude second-order NLO activity but may exhibit third-order effects .
- Theoretical : Perform DFT calculations to predict hyperpolarizability and electronic transitions. Compare with experimental data to validate models .
Q. How should contradictory crystallographic data be resolved during structural refinement?
- Methodology : Cross-validate SHELX-refined structures with alternative software (e.g., Olex2 or PLATON). Address discrepancies by re-examining diffraction data for twinning or disorder. Use high-resolution datasets (≤ 0.8 Å) to improve accuracy .
Q. What experimental designs are effective for studying supramolecular assemblies involving this compound?
- Methodology : Investigate CH⋯F or CF⋯H interactions in fluorinated derivatives using single-crystal X-ray diffraction. Monitor π-π stacking via UV-vis or fluorescence spectroscopy. Co-crystallize with complementary molecules (e.g., electron-deficient aromatics) to engineer desired topologies .
Q. How can phase behavior and thermal stability be analyzed for this compound?
- Methodology : Conduct differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, liquid crystalline behavior). For example, terphenyls with alkyl chains may exhibit mesophases between 150–250°C. Thermogravimetric analysis (TGA) can assess decomposition thresholds .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
